![molecular formula C20H20ClFN4O2S B2805656 5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893911-79-0](/img/structure/B2805656.png)
5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . The compound contains a pyrimidine ring substituted with various functional groups, including a 2-chloro-6-fluorobenzyl group, a thio group, a cyclopentyl group, and two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrimidine ring forms the core structure, with the various substituents attached at different positions. The exact molecular structure would require more specific information or computational modeling to determine .科学的研究の応用
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, like the mentioned compound, have been extensively studied for their applications in cancer treatment. These compounds, including 5-Fluorouracil (5-FU), are critical in treating various cancers due to their ability to perturb nucleic acid structure and dynamics. They inhibit key enzymes like thymidylate synthase, tRNA methyltransferase, and DNA topoisomerase 1, showcasing their potential in personalized medicine and cancer treatment (Gmeiner, 2020).
Synthetic Pathways and Pharmaceutical Applications
The structural complexity of pyranopyrimidine cores, a structural element in compounds like the one , is a focus in medicinal chemistry. These structures serve as precursors in pharmaceuticals, and their synthesis involves multiple pathways, utilizing various catalysts. The hybrid catalysts used in these syntheses have been extensively reviewed, highlighting their crucial role in developing potential lead molecules (Parmar, Vala, & Patel, 2023).
Pyrimidoquinolines and Related Compounds
Pyrimidoquinolines and their thio analogues, sharing structural features with the mentioned compound, have significant therapeutic importance. Their synthesis from barbituric acids and their potential in creating biologically active molecules have been described, emphasizing the diversity and potential of pyrimidine-based structures in medicinal applications (Nandha kumar, Suresh, Mythili, & Mohan, 2001).
Mechanistic Insights into Pyrimidine Analogues
The incorporation of fluorine into pyrimidine nucleotide analogues, as in the specified compound, significantly alters their antiviral and toxicity profiles. Understanding the mechanistic consequences of such modifications on enzymes like HIV-1 reverse transcriptase provides insights into the potency and selectivity of these compounds as antiviral agents (Ray, Schinazi, Murakami, Basavapathruni, Shi, Zorca, Chu, & Anderson, 2003).
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the diverse biological activities exhibited by pyrimidine derivatives, this compound could be a promising candidate for further study in medicinal chemistry .
特性
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O2S/c1-25-17-15(19(27)26(2)20(25)28)18(24-16(23-17)11-6-3-4-7-11)29-10-12-13(21)8-5-9-14(12)22/h5,8-9,11H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMYSVNGBQUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2805573.png)
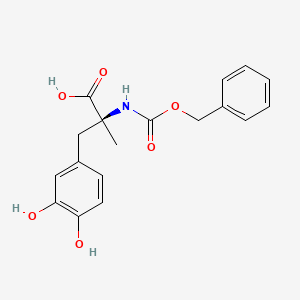
![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)
![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2805580.png)
![1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole](/img/structure/B2805581.png)
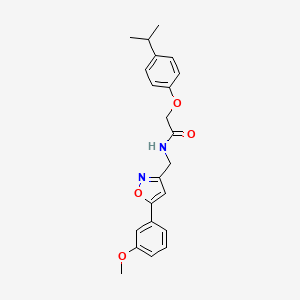
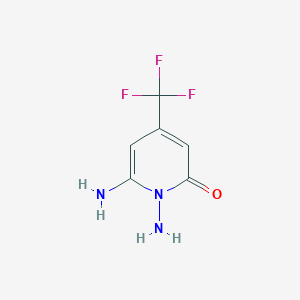
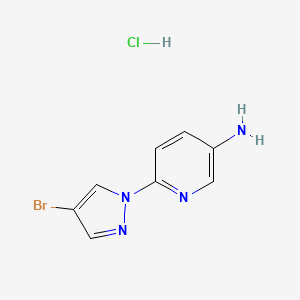
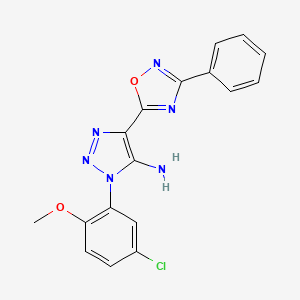
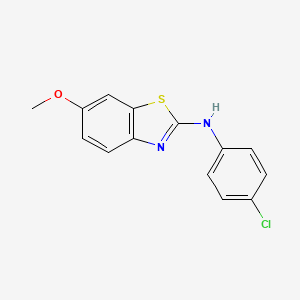
![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
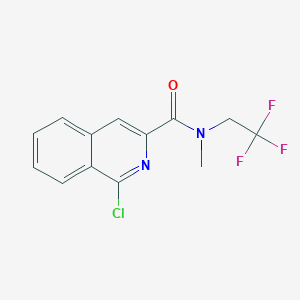
![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)